An In-Depth Technical Guide to (3-Nitropyridin-2-yl)methanol (CAS No. 36625-64-6)
An In-Depth Technical Guide to (3-Nitropyridin-2-yl)methanol (CAS No. 36625-64-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Nitropyridin-2-yl)methanol, bearing the Chemical Abstracts Service (CAS) number 36625-64-6 , is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis.[1] Its strategic placement of a nitro group, a versatile functional handle, and a hydroxymethyl moiety on a pyridine scaffold makes it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, outlines established synthetic routes with detailed experimental protocols, and explores its applications in drug discovery, particularly as a scaffold for developing novel therapeutics. Safety considerations and handling procedures are also detailed to ensure its responsible use in a laboratory setting.
Introduction: The Strategic Importance of a Versatile Building Block
The pyridine ring is a privileged structure in drug design, appearing in numerous approved pharmaceutical agents. The introduction of a nitro group to this scaffold, as seen in (3-nitropyridin-2-yl)methanol, significantly enhances its synthetic utility. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amino group, opening up a vast chemical space for further derivatization.
The adjacent hydroxymethyl group provides a convenient point for extension or modification, allowing for the construction of more complex molecular architectures. This unique combination of functional groups makes (3-Nitropyridin-2-yl)methanol a sought-after intermediate in the synthesis of compounds targeting a range of biological pathways. Its derivatives have been explored for their potential as kinase inhibitors, anti-cancer agents, and modulators of various cellular signaling processes.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of (3-Nitropyridin-2-yl)methanol is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 36625-64-6 | ChemicalBook[1] |
| Molecular Formula | C₆H₆N₂O₃ | ChemicalBook[1] |
| Molecular Weight | 154.12 g/mol | ChemicalBook[1] |
| Appearance | Off-white to yellow crystalline powder | AK Scientific, Inc. |
| Melting Point | 88-92 °C | AK Scientific, Inc. |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | General Knowledge |
Synthesis of (3-Nitropyridin-2-yl)methanol: A Practical Approach
The synthesis of (3-Nitropyridin-2-yl)methanol can be approached through several strategic pathways. A common and reliable method involves the reduction of the corresponding carboxylic acid or its ester derivative. This section details a well-established, two-step synthetic sequence starting from 2-methyl-3-nitropyridine.
Synthetic Workflow Overview
The overall synthetic strategy involves two key transformations: the oxidation of the methyl group of 2-methyl-3-nitropyridine to a carboxylic acid, followed by the reduction of the carboxylic acid to the primary alcohol.
Caption: Synthetic workflow for (3-Nitropyridin-2-yl)methanol.
Step 1: Oxidation of 2-Methyl-3-nitropyridine
Causality: The oxidation of the methyl group at the 2-position of the pyridine ring is a critical step to introduce the necessary carboxyl functionality for the subsequent reduction. Strong oxidizing agents are required to overcome the relative stability of the methyl group on the heteroaromatic ring.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-3-nitropyridine (1 equivalent) in a suitable solvent such as pyridine or a mixture of water and pyridine.
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Reagent Addition: While stirring, slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) (2-3 equivalents), in portions to control the exothermic reaction.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).
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Work-up: Cool the reaction mixture to room temperature and filter to remove manganese dioxide. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 3-nitropyridine-2-carboxylic acid.
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Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product, which can be further purified by recrystallization.
Step 2: Reduction of 3-Nitropyridine-2-carboxylic Acid
Causality: The reduction of the carboxylic acid to a primary alcohol requires a powerful reducing agent capable of reducing the carboxyl group without affecting the nitro group. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation due to its high reactivity.[2][3] Borane complexes, such as BH₃·THF, can also be employed.
Experimental Protocol:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).
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Reagent Addition: To the stirred suspension, add a solution of 3-nitropyridine-2-carboxylic acid (1 equivalent) in anhydrous THF dropwise at 0 °C. The addition should be slow to control the evolution of hydrogen gas.
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Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours until the reaction is complete (monitor by TLC).
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Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
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Purification: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (3-Nitropyridin-2-yl)methanol. The product can be further purified by column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
(3-Nitropyridin-2-yl)methanol serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or sulfonylation reactions. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.
Role as a Precursor for Kinase Inhibitors
The pyridine core is a common feature in many kinase inhibitors. By elaborating the functional groups of (3-Nitropyridin-2-yl)methanol, medicinal chemists can design and synthesize novel compounds that target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
Scaffold for Novel Anti-Cancer Agents
Derivatives of 3-nitropyridine have been investigated as microtubule-targeting agents, a class of anti-cancer drugs that interfere with cell division.[2] The structural features of (3-Nitropyridin-2-yl)methanol provide a starting point for the synthesis of analogues with potent anti-proliferative activity against a broad range of cancer cell lines.
Building Block for Modulators of Cellular Signaling
The ability to introduce diverse functional groups onto the (3-Nitropyridin-2-yl)methanol scaffold allows for the exploration of structure-activity relationships (SAR) in the development of modulators for various signaling pathways. This includes the synthesis of compounds that can potentially target G-protein coupled receptors (GPCRs), ion channels, and other important classes of drug targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (3-Nitropyridin-2-yl)methanol.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(3-Nitropyridin-2-yl)methanol (CAS No. 36625-64-6) is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive nitro group and a modifiable hydroxymethyl group on a pyridine core provides a powerful platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is crucial for unlocking its full potential in the pursuit of new drug discoveries.
References
- AK Scientific, Inc. (3-Nitropyridin-2-yl)
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Nitropyridines in the Synthesis of Bioactive Molecules. Molecules2023 , 28(1), 1. [Link]
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Mastering Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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Chemistry LibreTexts. Esters can be reduced to 1° alcohols using ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
. [Link] -
PLoS One. 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS One2017 , 12(7), e0181059. [Link]

